2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde
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Overview
Description
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde, also known as homosyringaldehyde, is an organic compound with the molecular formula C10H12O4. It is a derivative of syringaldehyde, featuring a phenolic aldehyde structure with two methoxy groups and one hydroxyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction yields a precursor, which can then be further modified to obtain the desired compound .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, such as condensation reactions and catalytic processes, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions
Major Products Formed
Oxidation: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes, leading to cell damage and death .
Comparison with Similar Compounds
Similar Compounds
Syringaldehyde: Similar structure but lacks the acetaldehyde group.
Vanillin: Contains a single methoxy group and a hydroxyl group on the aromatic ring.
Protocatechuic aldehyde: Contains two hydroxyl groups on the aromatic ring
Uniqueness
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxy and hydroxyl groups, along with the aldehyde functionality, make it a versatile compound for various applications in synthesis and research .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
KPSSHRNLEXOPHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC=O |
Origin of Product |
United States |
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